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Compound Focus: RTI-51 Hydrochloride

CAS No.: 1391052-88-2

Cat. No.: S1800116

Quantitative Binding Affinity Data

The table below summarizes the available in vitro binding affinity (Ki, nM) data for RTI-51 and related

compounds from rodent brain studies.

Monoamine Reuptake

[FHICFT [(H]Paroxetine [*H]Nisoxetine . .
Compound Inhibition Ratio

(DAT) (SERT) (NET)

(DAT:SERT:NET)

RTI-51 1.7 [1] 10.6 [1] 37.4[1] 1.8:10.6 : 37.4 (nM) [1]
Cocaine 89.1 [1] 1050 [1] 3300 [1] Information missing
WIN 13.9 [1] 692 [1] 835 [1] Information missing
35,428
RTI-31 1.1[1] 445 [1] 37 [1] Information missing
RTI-55 1.3 [1] 4.21 [1] 36 [1] Information missing

Notes on Data:

e Data Source: The data is primarily from a 1995 study using rat brain tissue [1]. The values for
[BH]Nisoxetine are provided as 37.4 for RTI-51, with a parenthetical value of 23, which may indicate a
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measurement under different conditions [1].
¢ Key Findings: The data shows that RTI-51 has high affinity for the Dopamine Transporter (DAT),
significantly greater than cocaine. It also shows substantial affinity for the Serotonin Transporter

(SERT) and Norepinephrine Transporter (NET), resulting in an unusual monoamine reuptake
inhibition profile [1].

Key Experimental Protocols

Here are the methodologies for two critical types of experiments cited in the literature concerning RTI-51

and DAT binding.

In Vivo Binding Rate Protocol

This protocol measures how quickly a compound occupies DAT sites in the living brain, a factor linked to its

reinforcing efficacy [2] [3].

¢ Objective: To determine the rate of dopamine transporter occupancy in vivo for various inhibitors,
including RTI-51 [3].

e Animal Model: Mice [3].

¢ Radioligand: [BH]WIN 35,428, a high-affinity DAT ligand [3].

e Procedure:

o

o

Radioligand Administration: Intravenous (IV) injection of [BH]WIN 35,428 into mice [3].

Test Compound Displacement: At various time points after the radioligand, the test compound
(e.g., RTI-51, cocaine) is administered via IV injection [3].

Tissue Collection and Analysis: Animals are euthanized, and the striatum is dissected. The
level of remaining radioligand bound to DAT is measured using scintillation counting [3].

Data Analysis: The rate of displacement of [3BH]WIN 35,428 by the test compound is calculated.
Slower displacement indicates a slower rate of binding to the DAT [2] [3].

¢ Key Finding for RTI-51: RTI-51 showed an intermediate rate of transporter occupancy, slower than
cocaine but faster than other analogs like RTI-31. The time estimated to displace 25% of the

radioligand in rat striatum was 44.1 minutes for RTI-51, compared to 5.8 minutes for cocaine. This
slower binding kinetics was correlated with its lower relative reinforcing efficacy in monkey self-
administration studies [2].

In Vitro Binding Affinity Protocol
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This is a standard method to determine the binding potency (Ki) of a compound for various monoamine

transporters.

¢ Objective: To assess the affinity of RTI-51 for dopamine, serotonin, and norepinephrine transporters
in vitro [1].
¢ Tissue Preparation: Rat brain tissue (e.g., striatal membranes) is prepared [1].
e Binding Assay:
o Incubation: The tissue preparation is incubated with a fixed concentration of a specific
radioligand (e.g., [FBH]CFT for DAT, [3H]Paroxetine for SERT, [*H]Nisoxetine for NET) and
varying concentrations of the unlabeled test compound RTI-51 [1].
o Separation and Measurement: The mixture is filtered to separate bound from free radioligand.
The amount of radioligand bound to the transporters is quantified [1].
o Data Analysis: The concentration of RTI-51 that inhibits 50% of the specific radioligand binding
(IC50) is determined. This value is then used to calculate the inhibition constant (Ki), which
represents the binding affinity [1].

DAT Regulation & Experimental Pathways

The following diagram integrates RTI-51's action into the broader context of dopamine transporter regulation

and the experimental workflow for assessing its effects.
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Experimental Investigation of RTI-51
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This diagram illustrates the direct action of RTI-51 and the subsequent cellular pathways it influences,

alongside the methods used to study it.

Research Implications and Applications
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The unique pharmacological profile of RTI-51 suggests several research directions:

e Mapping DAT Distribution: RTI-51 has been used in its radiolabelled form (e.qg., ["®Br]3-CBT) with
Positron Emission Tomography (PET) to map the distribution of dopamine transporters in the brain

[1].

e Treatment Development: Its high affinity and selectivity make RTI-51 and similar analogs potential
candidates for developing substitution therapies for cocaine addiction [4]. Furthermore, its lack of
affinity for certain anticocaine catalytic antibodies indicates that these treatments could be used
simultaneously [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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